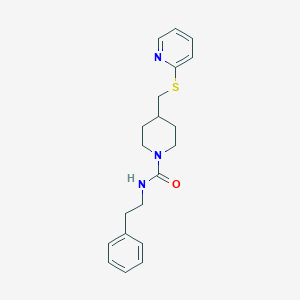
N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenethyl group and a pyridin-2-ylthio methyl group, making it a unique structure with interesting chemical properties.
Mechanism of Action
- Piperidine derivatives have been extensively studied in drug design. They play a crucial role in the pharmaceutical industry, with derivatives found in over twenty classes of pharmaceuticals and alkaloids .
- For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK, originally discovered in anaplastic large cell lymphoma, acts as a transmembrane receptor tyrosine kinase .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenethyl Group: This step often involves a nucleophilic substitution reaction where a phenethyl halide reacts with the piperidine ring.
Attachment of the Pyridin-2-ylthio Methyl Group: This can be achieved through a thiolation reaction where a pyridin-2-ylthio methyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenethyl or pyridin-2-ylthio methyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, reduced piperidine derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry: It could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-phenethyl-4-((pyridin-3-ylthio)methyl)piperidine-1-carboxamide
- N-phenethyl-4-((pyridin-4-ylthio)methyl)piperidine-1-carboxamide
- N-phenethyl-4-((pyrimidin-2-ylthio)methyl)piperidine-1-carboxamide
Uniqueness
N-phenethyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is unique due to the specific positioning of the pyridin-2-ylthio methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure may confer distinct binding properties and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-phenylethyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(22-13-9-17-6-2-1-3-7-17)23-14-10-18(11-15-23)16-25-19-8-4-5-12-21-19/h1-8,12,18H,9-11,13-16H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAQAXMJYKIOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide](/img/structure/B2414576.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2414577.png)
![N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2414578.png)
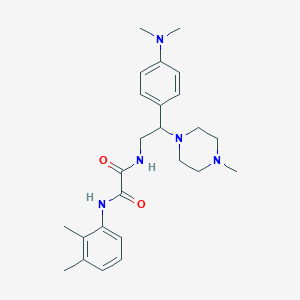
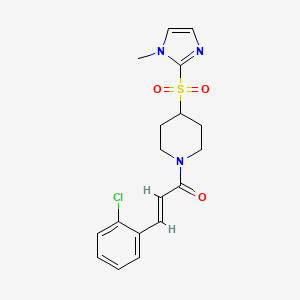
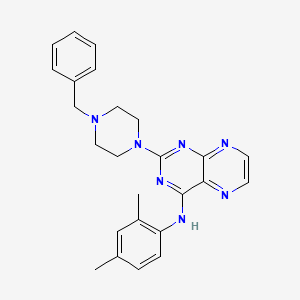
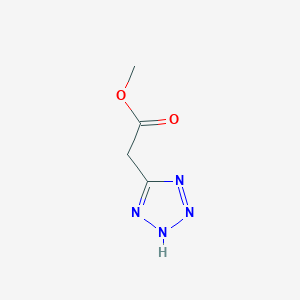
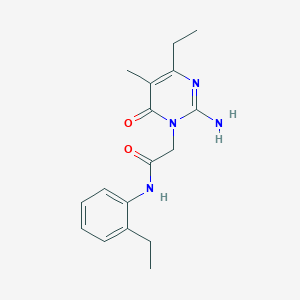
![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2414591.png)
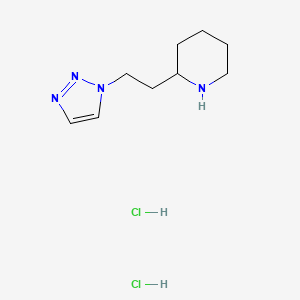
![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)

